N-(3-chloro-4-fluorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
Description
N-(3-Chloro-4-fluorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a synthetic small molecule characterized by a chloro-fluorophenyl group linked via a butanamide chain to a [1,2,4]triazolo[4,3-a]pyridine heterocycle. The butanamide linker likely enhances solubility compared to shorter alkyl chains.
Properties
Molecular Formula |
C16H14ClFN4O |
|---|---|
Molecular Weight |
332.76 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C16H14ClFN4O/c17-12-10-11(7-8-13(12)18)19-16(23)6-3-5-15-21-20-14-4-1-2-9-22(14)15/h1-2,4,7-10H,3,5-6H2,(H,19,23) |
InChI Key |
KKJNCILLEWIILE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCC(=O)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and hydrazine derivatives under acidic or basic conditions.
Substitution on the Phenyl Ring:
Amide Bond Formation: The final step involves coupling the substituted phenyl ring with the triazolopyridine core through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could reduce the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Phenyl derivatives with different substituents replacing the chloro or fluoro groups.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory diseases.
Biology: The compound could be used in studies investigating its effects on cellular pathways and its potential as a therapeutic agent.
Materials Science: Its unique structure might be explored for the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which N-(3-chloro-4-fluorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide exerts its effects would depend on its specific biological target. Potential mechanisms include:
Binding to Receptors: The compound may interact with specific receptors or enzymes, modulating their activity.
Pathway Modulation: It could influence signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolo-Pyridine Derivatives
- N-[3-(Methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide ():
- Structural Differences : Contains dual triazolo-pyridine groups and a methylsulfanyl substituent, unlike the target compound’s single triazolo-pyridine and chloro-fluorophenyl group.
- Molecular Weight : 409.51 g/mol (vs. ~340.76 g/mol for the target), indicating increased bulk due to additional heterocycles.
- Functional Implications : The methylsulfanyl group may enhance metabolic stability but reduce aqueous solubility compared to the target’s amide linker .
Chloro-Fluorophenyl-Containing Analogs
- N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (): Core Heterocycle: Pyrazolo-pyridine vs. triazolo-pyridine. The pyrazole ring may alter electron distribution and binding affinity. Synthetic methods involving palladium catalysis (e.g., Pd2(dba)3) suggest cross-coupling strategies applicable to the target compound .
N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():
Heterocyclic Variations
- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Structural Complexity: Chromen and pyrazolo-pyrimidine cores vs. triazolo-pyridine. The sulfonamide group and chromen system suggest divergent biological targets (e.g., topoisomerase vs. kinase inhibition). Melting Point: 175–178°C, indicating high crystallinity, which the target compound may lack due to its flexible butanamide chain .
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Substituent Effects : The chloro-fluorophenyl group (common in and ) is associated with enhanced target binding in kinase inhibitors, while triazolo-pyridine cores may improve metabolic stability .
- Solubility Trends : Butanamide linkers (target compound) likely improve solubility over sulfanyl or methylsulfanyl groups (), critical for oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
